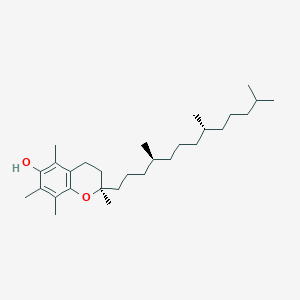

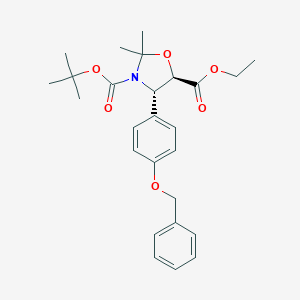

(R,S,R)-alpha-Tocopherol

説明

(R,S,R)-alpha-Tocopherol, also known as Vitamin E, is a fat-soluble vitamin that plays a critical role in the human body. It is a major antioxidant found in many foods, including nuts, seeds, and vegetable oils. Vitamin E is essential for maintaining the integrity of cell membranes, preventing the oxidation of lipids, and protecting against oxidative damage. Vitamin E also has numerous other functions, including regulating gene expression, regulating cell signaling pathways, and modulating immune responses.

科学的研究の応用

Antioxidant Properties and Metabolism

(R,S,R)-alpha-Tocopherol, commonly known as Vitamin E, is a major form of vitamin E in green plant tissues and has been extensively studied for its antioxidant properties. It's known for its ability to act as a lipophilic antioxidant, essential for mammals and exclusively synthesized by photosynthetic organisms (Caretto et al., 2010). Studies have also looked into its role in the recycling of alpha-tocopherol in homogeneous solutions, providing insights into the mechanism and factors responsible for this process (Amorati et al., 2002).

Cardiovascular Health

Research has investigated the role of different forms of tocopherols, including alpha-tocopherol, in cardiovascular health. For example, a study compared the effects of a mixed tocopherol preparation with that of alpha-tocopherol alone on heart cells exposed to hypoxia-reoxygenation, suggesting that mixed tocopherols may be more protective (Chen et al., 2002).

Interactions with Other Antioxidants

The interaction of alpha-tocopherol with other dietary antioxidants has been examined to understand its effect on the intestinal absorption of alpha-tocopherol. This research is crucial in understanding how alpha-tocopherol works in conjunction with other antioxidants in the human body (Reboul et al., 2007).

Metabolic Engineering

Efforts in metabolic engineering have focused on elevating the vitamin E (alpha-tocopherol) content in plants. This is significant for enhancing the nutritional quality of plant-based foods and understanding the biosynthesis of alpha-tocopherol in plants (Shintani & DellaPenna, 1998).

Antioxidant and Prooxidant Activity

Alpha-tocopherol's role as both an antioxidant and prooxidant has been studied, particularly in relation to its impact on human plasma and low-density lipoprotein. This research provides insight into how alpha-tocopherol functions under various physiological conditions (Kontush et al., 1996).

Impact on Growth and Metabolism in Plants

Studies have also explored how alpha-tocopherol regulates growth and metabolism in plants under stress and non-stress conditions. This research highlights the potential applications of alpha-tocopherol in enhancing plant resistance to various environmental stresses (Sadiq et al., 2019).

Therapeutic Applications

Alpha-tocopherol has been investigated for its potential roles in the prevention and therapy of various human diseases, underscoring its significance beyond its antioxidant properties and highlighting its potential in clinical applications (Tucker & Townsend, 2005).

作用機序

Mode of Action

This prevents the free radicals from causing oxidative damage to cells .

Biochemical Pathways

As an antioxidant, it is involved in various biochemical pathways where oxidative stress and inflammation are key factors .

Pharmacokinetics

Vitamin e is known to be absorbed in the small intestine and transported to the liver, where it is incorporated into lipoproteins and distributed throughout the body .

Result of Action

The result of the action of (2R, 4’S, 8’R)-alpha-Tocopherol is the reduction of oxidative stress in the body. By neutralizing free radicals, it prevents cellular damage and contributes to the maintenance of healthy cells and tissues .

Action Environment

The action of (2R, 4’S, 8’R)-alpha-Tocopherol can be influenced by various environmental factors. For instance, the presence of other antioxidants can enhance its effectiveness. Additionally, certain dietary factors, such as fat intake, can affect its absorption and bioavailability .

特性

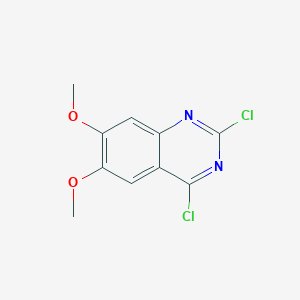

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UETOGOEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S,R)-alpha-Tocopherol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)